molecular formula C14H12O2 B355533 Benzoic acid, 3-methylphenyl ester CAS No. 614-32-4

Benzoic acid, 3-methylphenyl ester

Cat. No.: B355533
CAS No.: 614-32-4
M. Wt: 212.24g/mol
InChI Key: XYKFCIJKMCQULO-UHFFFAOYSA-N
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Description

Benzoic acid, 3-methylphenyl ester is a useful research compound. Its molecular formula is C14H12O2 and its molecular weight is 212.24g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6264. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

614-32-4

Molecular Formula

C14H12O2

Molecular Weight

212.24g/mol

IUPAC Name

(3-methylphenyl) benzoate

InChI

InChI=1S/C14H12O2/c1-11-6-5-9-13(10-11)16-14(15)12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

XYKFCIJKMCQULO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2

614-32-4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of benzoyl chloride (32.5 g, Aldrich) in ether (200 ml) was added dropwise to a stirred solution of m-cresol (25.0 g, Aldrich) and triethylamine (27.2 g, Aldrich) in ether (500 ml). The reaction mixture was stirred at room temperature for 1 hour then filtered. The ethereal filtrate was washed with saturated NaHCO3 and water then dried over Na2SO4. The ether layer was separated, dried and concentrated in vacuo to give the desired product (104.0 g) as a white solid, mp 45-47C. 1H NMR consistent with the desired structure.
Quantity
32.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
27.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a chilled (0°-5° C.) solution of 5.0 g (0.046 mol) of m-cresol in 20 mL of methylene chloride containing 5.16 g (0.051 mol) of triethylamine was added dropwise a solution containing 6.47 g (0.046 mol) of benzoyl chloride in 20 mL of methylene chloride. A precipitate formed upon addition. The reaction mixture was stirred several hours at room temperature and was then filtered. The filtrate was washed with water (25 mL) and then with brine (25 mL). The organic phase was removed and dried over magnesium sulfate, filtered and evaporated to dryness in a rotary evaporator. The crude product amounted to 9.66 g. An analytical sample (m.p. 51°-54° C.) was obtained by recrystallization from petroleum ether.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6.47 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Metacresyl benzoate was prepared by vigorously shaking a mixture of metacresol (1 equivalent, 5 grams) and benzoyl chloride (1.2 equivalents, 7.1 grams) in a 10% aqueous solution of sodium hydroxide (100 ml) in a stoppered flask for 15 minutes. The white crystalline solid thus formed was removed by filtration, washed with water and dried to yield metacresyl benzoate.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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